molecular formula C21H26N2O4S B2467560 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 942003-05-6

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2467560
CAS No.: 942003-05-6
M. Wt: 402.51
InChI Key: OCFDLIHYAVZFMM-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative with a fused tetrahydroquinoline scaffold. Its structural complexity arises from the isobutyl-substituted tetrahydroquinoline core linked to a 4-methoxy-3-methylbenzenesulfonamide group. Structural characterization of such molecules typically relies on crystallographic tools like SHELX for refinement , ORTEP-3 for visualization , and WinGX for data processing , which are critical for elucidating stereochemical and conformational properties.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-14(2)13-23-19-8-6-17(12-16(19)5-10-21(23)24)22-28(25,26)18-7-9-20(27-4)15(3)11-18/h6-9,11-12,14,22H,5,10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFDLIHYAVZFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical comparison framework based on crystallographic and computational approaches:

Structural Analogues

Hypothetical analogs could include:

  • Analog 1: N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide (ethyl substituent instead of isobutyl, lacks 3-methyl).
  • Analog 2: N-(1-isopropyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide (isopropyl group, additional methoxy).

Key Comparison Metrics

Parameter Target Compound Analog 1 Analog 2
Substituent Flexibility Isobutyl (bulky, hydrophobic) Ethyl (smaller, less hydrophobic) Isopropyl (moderate bulk)
Electron Effects 4-methoxy-3-methyl (moderate electron donation) 4-methoxy (weaker electron effects) 3,4-dimethoxy (strong electron donation)
Crystallographic Data* Refined via SHELXL Processed with WinGX Visualized via ORTEP-3

*Crystallographic parameters (e.g., bond lengths, angles, torsion angles) derived from these tools enable precise comparisons of molecular conformations and packing efficiencies.

Functional Implications

  • Bioactivity : Bulkier substituents (e.g., isobutyl) may enhance target binding via hydrophobic interactions but reduce solubility.
  • Synthetic Accessibility : The 3-methyl group in the benzenesulfonamide moiety could influence regioselectivity during synthesis.
  • Thermodynamic Stability : Crystallographic data processed through SHELX might reveal differences in lattice energies between analogs.

Research Findings and Limitations

Methodological Strengths

  • SHELX’s robustness in small-molecule refinement ensures high accuracy in structural comparisons .
  • ORTEP-3’s graphical interface aids in visualizing steric clashes or conformational distortions .
  • WinGX streamlines data integration for cross-compound analysis .

Gaps in Evidence

  • No direct pharmacological or synthetic data for the target compound are provided.
  • Comparisons are speculative; experimental validation (e.g., binding assays, solubility studies) is required.

Q & A

Basic: What synthetic strategies are effective for preparing benzenesulfonamide derivatives with tetrahydroquinoline scaffolds?

Answer:
A common approach involves coupling substituted tetrahydroquinoline intermediates with activated sulfonyl chlorides. For example, stepwise protocols include:

Core Synthesis : Reacting 6-amino-1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline with a sulfonyl chloride (e.g., 4-methoxy-3-methylbenzenesulfonyl chloride) in a polar aprotic solvent (e.g., acetonitrile) with a base like potassium carbonate to neutralize HCl .

Activation : Trichloroisocyanuric acid (TCICA) can be used to activate coupling reactions in acetonitrile, as demonstrated in analogous sulfonamide syntheses .

Purification : Column chromatography with gradients of ethyl acetate/hexane is typically employed to isolate the product.

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., isobutyl, methoxy groups) and sulfonamide linkage.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ ion matching C21_{21}H27_{27}N2_2O4_4S).
  • HPLC-PDA : Assess purity (>95%) using C18 columns with methanol/water mobile phases.
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the tetrahydroquinoline ring .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Answer:
Discrepancies often arise from pharmacokinetic factors. Methodological adjustments include:

Solubility Optimization : Test solubility in DMSO/PBS mixtures and use surfactants (e.g., Tween-80) for in vivo dosing .

Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid metabolism (e.g., CYP450-mediated dealkylation of the methoxy group) .

Pharmacodynamic Markers : Pair in vitro target inhibition (e.g., enzyme IC50_{50}) with tissue exposure levels in rodents via LC-MS/MS .

Advanced: What experimental designs are recommended for structure-activity relationship (SAR) studies of the sulfonamide moiety?

Answer:
Focus on systematic substitutions:

  • Electron-Withdrawing Groups : Replace the 4-methoxy group with halogens (e.g., Cl, F) to assess electronic effects on target binding .
  • Steric Modifications : Compare isobutyl vs. benzyl or morpholine substituents at the tetrahydroquinoline N1-position (see analogous compounds in ).
  • Bioisosteres : Substitute the sulfonamide with carbamate or urea groups while maintaining hydrogen-bonding capacity .

Basic: How can researchers validate the selectivity of this compound against off-target receptors?

Answer:

Panel Screening : Use broad receptor/kinase panels (e.g., Eurofins CEREP or DiscoverX) at 10 µM to identify off-target hits.

Dose-Response Curves : For identified off-targets, calculate IC50_{50} values and compare to primary target potency.

Crystallographic Analysis : Resolve co-crystal structures to confirm binding mode specificity (e.g., sulfonamide interactions with catalytic residues) .

Advanced: What strategies mitigate synthetic challenges in introducing the isobutyl group to the tetrahydroquinoline core?

Answer:
Challenges include steric hindrance and poor nucleophilicity. Solutions:

Protection/Deprotection : Temporarily protect the amine with Boc groups before alkylation .

Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance reaction rates in biphasic systems .

Microwave-Assisted Synthesis : Reduce reaction time and improve yield for stubborn steps .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at -20°C in airtight, light-protected vials.
  • Solubility Considerations : Lyophilize as a solid; avoid repeated freeze-thaw cycles in DMSO stocks.
  • Stability Monitoring : Use HPLC every 3–6 months to detect degradation (e.g., hydrolysis of the sulfonamide group) .

Advanced: How can computational methods enhance the design of analogs with improved metabolic stability?

Answer:

Metabolism Prediction : Use software like StarDrop or ADMET Predictor to identify metabolic hotspots (e.g., methoxy demethylation).

Docking Studies : Guide substitutions that retain target binding while blocking CYP450 access (e.g., bulkier groups at the 3-methyl position) .

MD Simulations : Model compound flexibility in aqueous vs. lipid environments to optimize logP and solubility .

Advanced: How should researchers address discrepancies in IC50_{50}50​ values across different assay formats (e.g., fluorescence vs. radiometric)?

Answer:

Standardize Assay Conditions : Use identical buffer pH, ATP concentrations, and incubation times.

Control for Artifacts : Test compound autofluorescence or quenching effects in fluorescence-based assays.

Orthogonal Validation : Confirm key results with SPR (surface plasmon resonance) for label-free binding kinetics .

Basic: What in vitro models are appropriate for preliminary toxicity profiling?

Answer:

  • Hepatotoxicity : Primary hepatocytes or HepG2 cells + ATP assays.
  • Cardiotoxicity : hERG channel inhibition via patch-clamp or FLIPR assays.
  • Cytotoxicity : MTT or CellTiter-Glo in HEK293 or NIH/3T3 cells at 10–100 µM .

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